Sodium Mercaptomethanesulfonate (C1) vs. Mesna (C2) vs. MPS (C3): Alkyl Chain Length Dictates Copper Electrodeposition Acceleration Behavior
A systematic chain-length variation study of mercaptoalkylsulfonate additives (C1 to C3) on copper electrodeposition established that effective acceleration requires three mechanistic prerequisites: (1) direct tethering of the mercaptoalkylsulfonate species to the electrode surface, (2) partial desolvation of Cu²⁺ by the sulfonate group to minimize solvent reorganization energy, and (3) stabilization of Cu⁺ adjacent to the electrode surface by halide addition [1]. The C1 compound (sodium mercaptomethanesulfonate) provides the minimal alkyl spacer length, which influences the spatial orientation and surface coverage of the adsorbed accelerator layer compared to the C2 (Mesna) and C3 (MPS) homologs [1]. Rotating disk linear sweep voltammetry in this study quantified the influence of these chain-length variations on the bulk concentration of Cu⁺ and on exchange current densities for the Cu²⁺/Cu⁺ and Cu⁺/Cu reduction steps [1].
| Evidence Dimension | Alkyl chain spacer length between sulfhydryl and sulfonate groups |
|---|---|
| Target Compound Data | C1 (methanesulfonate): 0 carbon spacer atoms |
| Comparator Or Baseline | C2 (ethanesulfonate, Mesna): 1 carbon spacer atom; C3 (propanesulfonate, MPS): 2 carbon spacer atoms |
| Quantified Difference | Target compound has 1 fewer carbon spacer atom than C2 analog, 2 fewer than C3 analog; chain length modulates Cu⁺ bulk concentration and exchange current densities in Cu electrodeposition [1] |
| Conditions | Cu electrodeposition from acidic sulfate electrolyte containing Cl⁻; rotating disk linear sweep voltammetry and in situ shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) [1] |
Why This Matters
Selection of the C1 homolog enables tighter accelerator packing and altered deposition kinetics compared to longer-chain analogs, critical for fine-tuning copper film properties in semiconductor and printed circuit board manufacturing.
- [1] Schmitt, K.G., Schmidt, R., Gaida, J. and Gewirth, A.A., 2019. Chain length variation to probe the mechanism of accelerator additives in copper electrodeposition. Physical Chemistry Chemical Physics, 21(30), pp.16838-16847. View Source
